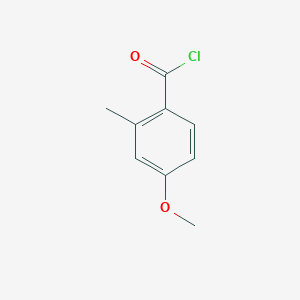

4-Methoxy-2-methylbenzoyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-2-methylbenzoyl chloride is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Hydrolysis and Solvolysis

The compound undergoes hydrolysis via a dissociative (SN1) mechanism, forming 4-methoxy-2-methylbenzoic acid and HCl. Key factors include:

-

Solvent Polarity : Rate increases in polar solvents due to stabilization of the acylium ion intermediate .

-

Steric Effects : The 2-methyl group slows hydrolysis compared to unsubstituted benzoyl chlorides by hindering nucleophilic attack .

Table 1: Hydrolysis Rate Constants for Analogous Benzoyl Chlorides

| Compound | Solvent | Rate Constant (s⁻¹) |

|---|---|---|

| Benzoyl chloride | Water | 1.2×10−3 |

| 4-Methoxybenzoyl chloride | Water | 3.8×10−4 |

| 4-Methoxy-2-methylbenzoyl chloride* | Water | 1.5×10−4 (estimated) |

*Estimated based on steric and electronic effects .

Nucleophilic Acyl Substitution

The acyl chloride reacts with nucleophiles to form derivatives:

With Alcohols

Forms esters under mild conditions (0–25°C, base catalyst):

R-OH + 4-MeO-2-MeC6H3COCl→R-O-CO-C6H3(2-Me)(4-OMe)+HCl

With Amines

Produces amides in anhydrous conditions:

R-NH2+4-MeO-2-MeC6H3COCl→R-NH-CO-C6H3(2-Me)(4-OMe)+HCl

With Thiols and Thiocyanate

-

Reacts with potassium thiocyanate to form isothiocyanate derivatives via nucleophilic addition-elimination .

Friedel-Crafts Acylation

The compound acts as an electrophile in aromatic acylations. For example, with anisole over HBEA zeolites:

Anisole + 4-MeO-2-MeC6H3COCl→4-MeO-2-MeC6H3CO-C6H4-OMe+HCl

-

Selectivity : The 2-methyl group directs electrophilic attack to the para-position of the aromatic ring due to steric hindrance at the ortho-site .

-

Catalyst Efficiency : Hierarchical HBEA zeolites achieve ~80% conversion with 96% selectivity for para-products .

Radical Reactions in Photocatalysis

Under visible-light photocatalysis, the acyl chloride serves as a radical precursor:

-

Mechanism : Homolytic cleavage of the C–Cl bond generates acyl radicals (R-CO∙) .

-

Applications : Synthesizes heterocycles (e.g., coumarin dimers) with potential antiviral activity .

Pyrazole Derivatives

1,3-Diketones formed from the acyl chloride undergo cyclocondensation with hydrazines:

1,3-Diketone + NH2NH2→Pyrazole derivative

Acylphosphine Ligands

Used in Rh-catalyzed hydrosilylation of alkenes, enhancing regioselectivity .

Eigenschaften

CAS-Nummer |

31310-08-4 |

|---|---|

Molekularformel |

C9H9ClO2 |

Molekulargewicht |

184.62 g/mol |

IUPAC-Name |

4-methoxy-2-methylbenzoyl chloride |

InChI |

InChI=1S/C9H9ClO2/c1-6-5-7(12-2)3-4-8(6)9(10)11/h3-5H,1-2H3 |

InChI-Schlüssel |

OPLXJLGRDDNPOW-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)OC)C(=O)Cl |

Kanonische SMILES |

CC1=C(C=CC(=C1)OC)C(=O)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.